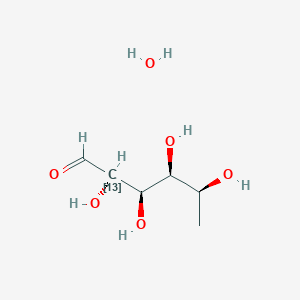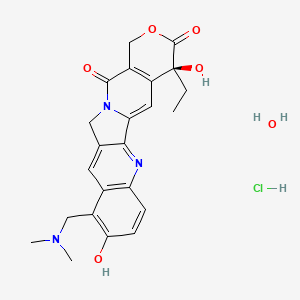
Topotecan hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topotecan hydrochloride hydrate is a chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer . It is a synthetic, water-soluble analog of the natural compound camptothecin, which is derived from the Camptotheca acuminata tree . This compound functions as a topoisomerase I inhibitor, interfering with DNA replication and transcription in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Topotecan hydrochloride hydrate is synthesized from camptothecin through a series of chemical reactions. The process involves the modification of camptothecin’s structure to enhance its solubility and therapeutic efficacy. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the camptothecin molecule.
Dimethylaminomethylation: Addition of a dimethylaminomethyl group to improve water solubility.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) for purification and quality control . The process ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Topotecan hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of topotecan with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Topotecan hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the identification and analysis of inhibitors in various chemical reactions.
Biology: Employed in apoptosis assays to study cell death mechanisms.
Medicine: Utilized in clinical trials for the treatment of different cancers, including ovarian, lung, and cervical cancers
Industry: Applied in the pharmaceutical industry for the development of new chemotherapeutic agents.
Mécanisme D'action
Topotecan hydrochloride hydrate is compared with other topoisomerase I inhibitors, such as irinotecan hydrochloride and camptothecin . While all these compounds share a similar mechanism of action, this compound is unique due to its water solubility and enhanced stability . This makes it more suitable for clinical use and easier to administer.
Comparaison Avec Des Composés Similaires
- Irinotecan hydrochloride
- Camptothecin
- Etoposide
- Doxorubicin hydrochloride
Topotecan hydrochloride hydrate stands out for its improved pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of chemotherapeutic agents.
Propriétés
Formule moléculaire |
C23H26ClN3O6 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrate;hydrochloride |
InChI |
InChI=1S/C23H23N3O5.ClH.H2O/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;;/h5-8,27,30H,4,9-11H2,1-3H3;1H;1H2/t23-;;/m0../s1 |
Clé InChI |
XVYBIGDRQOMVJX-IFUPQEAVSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



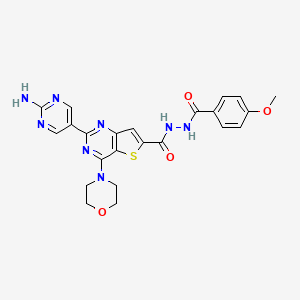
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
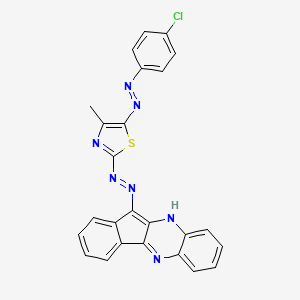
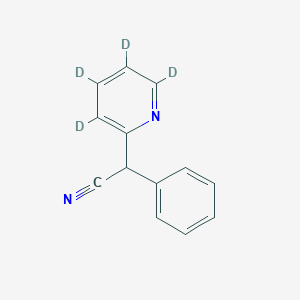
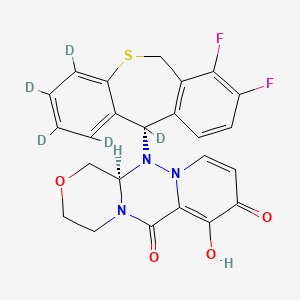
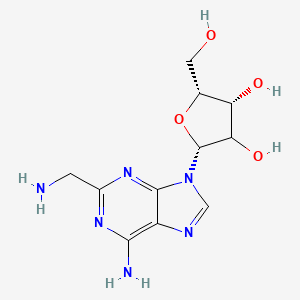
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

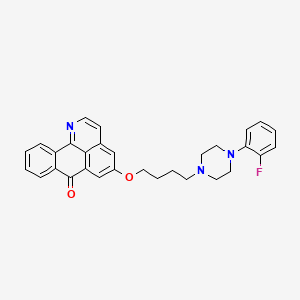

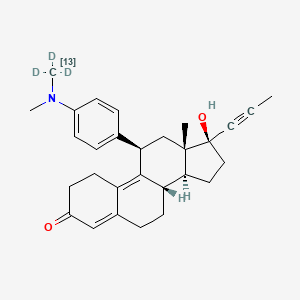
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
